molecular formula C15H14LiNO2 B2975796 Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate CAS No. 2171942-03-1

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate

Cat. No.: B2975796
CAS No.: 2171942-03-1
M. Wt: 247.22
InChI Key: GEVVDPBVORLDIF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate is a compound that combines lithium ions with a complex organic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate typically involves the reaction of 2-(3-methylpyridin-2-yl)-3-phenylpropanoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous solutions of other metal salts for ion exchange reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the organic moiety.

    Reduction: Reduced forms of the organic structure.

    Substitution: Compounds with different cations replacing the lithium ion.

Scientific Research Applications

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in specialized batteries.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The lithium ion can modulate the activity of these targets, leading to various biological effects. The organic moiety may also interact with specific proteins and pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
  • Lithium(1+) ion 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate is unique due to the specific arrangement of its organic moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;2-(3-methylpyridin-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.Li/c1-11-6-5-9-16-14(11)13(15(17)18)10-12-7-3-2-4-8-12;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVVDPBVORLDIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=CC=C1)C(CC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14LiNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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